REACTION_CXSMILES
|
C1N=CNC1=O.[CH2:7]([C:9]1[CH:10]=[N:11][C:12]([C:18]2[NH:19][C:20](=[O:27])[C:21]([CH:24]([CH3:26])[CH3:25])([CH3:23])[N:22]=2)=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15])C.C(C1(CC(O)=O)C2C=CC=CC=2OCC1)(O)=O>>[CH:24]([C:21]1([CH3:23])[C:20](=[O:27])[NH:19][C:18]([C:12]2[N:11]=[CH:10][C:9]([CH3:7])=[CH:17][C:13]=2[C:14]([OH:16])=[O:15])=[N:22]1)([CH3:26])[CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(=O)NC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=NC(=C(C(=O)O)C1)C=1NC(C(N1)(C)C(C)C)=O
|
Name
|
diammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1(CCOC2=C1C=CC=C2)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1(CCOC2=C1C=CC=C2)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1(N=C(NC1=O)C1=C(C(=O)O)C=C(C=N1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1N=CNC1=O.[CH2:7]([C:9]1[CH:10]=[N:11][C:12]([C:18]2[NH:19][C:20](=[O:27])[C:21]([CH:24]([CH3:26])[CH3:25])([CH3:23])[N:22]=2)=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15])C.C(C1(CC(O)=O)C2C=CC=CC=2OCC1)(O)=O>>[CH:24]([C:21]1([CH3:23])[C:20](=[O:27])[NH:19][C:18]([C:12]2[N:11]=[CH:10][C:9]([CH3:7])=[CH:17][C:13]=2[C:14]([OH:16])=[O:15])=[N:22]1)([CH3:26])[CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(=O)NC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=NC(=C(C(=O)O)C1)C=1NC(C(N1)(C)C(C)C)=O
|
Name
|
diammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1(CCOC2=C1C=CC=C2)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1(CCOC2=C1C=CC=C2)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1(N=C(NC1=O)C1=C(C(=O)O)C=C(C=N1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |